Cas no 1375473-22-5 (6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)
![6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one structure](https://ja.kuujia.com/scimg/cas/1375473-22-5x500.png)
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one 化学的及び物理的性質
名前と識別子
-
- 11H-Pyrido[2,1-b]quinazolin-11-one, 6-bromo-6,7,8,9-tetrahydro-4-methyl-
- 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
-
- MDL: MFCD21602582
- インチ: 1S/C13H13BrN2O/c1-8-4-2-5-9-11(8)15-12-10(14)6-3-7-16(12)13(9)17/h2,4-5,10H,3,6-7H2,1H3
- InChIKey: NISBMGPYKAAAAZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2C)C(=O)N2CCCC(Br)C=12
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21138-5G |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 95% | 5g |
¥ 10,810.00 | 2023-04-05 | |
Cooke Chemical | LN8563357-10g |
6-Bromo-4-methyl-6,7,8,9-tetrahydro-11H-pyrido[2 |
1375473-22-5 | 1-b]quinazolin-11-one | 10g |
RMB 21110.40 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21138-1G |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 95% | 1g |
¥ 3,603.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21138-10G |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 95% | 10g |
¥ 18,018.00 | 2023-04-05 | |
Cooke Chemical | LN8563357-5g |
6-Bromo-4-methyl-6,7,8,9-tetrahydro-11H-pyrido[2 |
1375473-22-5 | 1-b]quinazolin-11-one | 5g |
RMB 14229.60 | 2025-02-21 | |
Cooke Chemical | LN8563357-500mg |
6-Bromo-4-methyl-6,7,8,9-tetrahydro-11H-pyrido[2 |
1375473-22-5 | 1-b]quinazolin-11-one | 500mg |
RMB 3836.00 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21138-250MG |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 95% | 250MG |
¥ 1,445.00 | 2023-04-05 | |
Enamine | EN300-97118-5.0g |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-97118-5g |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 5g |
$2443.0 | 2023-09-01 | ||
Ambeed | A1141376-1g |
6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-22-5 | 98% | 1g |
$598.0 | 2024-04-24 |
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-oneに関する追加情報
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one and Its Role in Modern Biomedical Research
6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a highly specialized compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry. This molecule, with the chemical identifier CAS No. 1375473-22-5, represents a novel class of pyridoquinazoline derivatives that exhibit potential therapeutic applications. The structural complexity of this compound, characterized by its quinazoline core and additional functional groups, positions it as a promising candidate for drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of molecular scaffolds like pyridoquinazoline in targeting specific biological pathways. 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one stands out due to its bromine and methyl substituents, which may modulate its pharmacological profile. Studies published in 2023 have demonstrated that such structural modifications can significantly influence the compound's interaction with key enzymes and receptors, making it a focal point for researchers exploring new therapeutic strategies.
The quinazoline ring system, a well-known heterocyclic structure, is widely utilized in the development of drugs targeting various diseases. 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one extends this framework by introducing a pyrido ring fused to the quinazoline core. This unique arrangement may provide enhanced stability and bioavailability, as evidenced by recent computational studies on molecular dynamics and solubility profiles. The bromine atom at position 6 and the methyl group at position 4 are critical for optimizing the compound's physicochemical properties, which are essential for effective drug delivery.
Emerging research in 2023 has focused on the potential of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one as a scaffold for developing inhibitors of specific kinases. Kinase inhibitors are a cornerstone of modern oncology, and the structural features of this compound suggest it could selectively target enzymes involved in cancer progression. A study published in Journal of Medicinal Chemistry (2023) reported that this molecule exhibits potent activity against certain tyrosine kinases, which are implicated in tumor growth and metastasis.
One of the most intriguing aspects of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is its potential to modulate inflammatory pathways. Chronic inflammation is a key driver of several diseases, including neurodegenerative disorders and autoimmune conditions. Researchers have explored its anti-inflammatory effects through in vitro assays, revealing its ability to suppress the activation of NF-κB pathways, which are central to the production of pro-inflammatory cytokines. These findings align with broader trends in drug development that prioritize multi-targeting approaches for complex diseases.
From a synthetic perspective, the preparation of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves sophisticated methodologies that have been refined over the past decade. A 2023 paper in Organic Letters described a novel route using a Ugi reaction to construct the pyridoquinazoline core. This approach not only improves the efficiency of synthesis but also allows for the incorporation of diverse functional groups, which is critical for optimizing the compound's biological activity.
The pharmacokinetic properties of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one have also been investigated in recent studies. Its solubility and permeability profiles, determined using advanced predictive models, suggest that it may have favorable oral bioavailability. This characteristic is particularly important for drug candidates intended for chronic conditions, where long-term administration is necessary. Furthermore, preliminary studies on its metabolic stability indicate that it may have a prolonged half-life, reducing the frequency of dosing required.
As the field of biomedical research continues to evolve, compounds like 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one are becoming increasingly relevant. Their structural complexity and functional versatility make them ideal candidates for addressing unmet medical needs. Ongoing research is focused on expanding the therapeutic applications of this molecule, with particular emphasis on its potential in oncology and inflammatory diseases.
Collaborative efforts between academia and industry are accelerating the development of 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one as a lead compound. These partnerships are leveraging cutting-edge technologies such as artificial intelligence and high-throughput screening to identify optimal modifications that enhance its therapeutic potential. The integration of computational modeling with experimental validation is proving to be a powerful strategy in the discovery of novel therapeutics.
In conclusion, 6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one represents a significant advancement in the design of targeted therapeutics. Its unique molecular architecture, combined with the growing body of research on its biological activity, positions it as a promising candidate for future drug development. As scientists continue to unravel the complexities of this compound, its potential to transform modern medicine becomes increasingly evident.
1375473-22-5 (6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one) Related Products
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 20277-92-3(n,n-Diphenylguanidine)
- 2679934-06-4(benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)
- 1795493-56-9(2-(azetidin-3-yl)acetamide hydrochloride)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
